molecular formula C17H22BNO5 B7954246 5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B7954246
M. Wt: 331.2 g/mol
InChI Key: FEKIQEGUUDXGER-UHFFFAOYSA-N
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Description

5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a bifunctional chemical scaffold of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The molecule integrates a pyrrolidone carboxylic acid group, which can serve as a linker that connects an E3 ubiquitin ligase ligand to a target protein-binding warhead, a core design principle of PROTACs [https://www.nature.com/articles/s41573-021-00271-9]. The terminal tetramethyl-1,3,2-dioxaborolane group is a protected form of a boronic acid, making this compound a versatile aryl boronic ester synthetic intermediate. This feature is extensively utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed carbon-carbon bond forming reaction that is a cornerstone of modern organic synthesis for constructing biaryl systems found in many pharmaceuticals and functional materials [https://pubs.acs.org/doi/10.1021/cr950079r]. The presence of both the carboxylic acid and the protected boronic acid on an aromatic ring provides orthogonal reactivity, allowing researchers to sequentially functionalize the molecule. This makes it a valuable building block for generating diverse compound libraries aimed at discovering new chemical probes and therapeutic candidates. Its primary research applications are focused on the synthesis of complex molecules for targeted protein degradation strategies and the development of novel pharmaceutical agents.

Properties

IUPAC Name

5-oxo-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO5/c1-16(2)17(3,4)24-18(23-16)12-5-7-13(8-6-12)19-10-11(15(21)22)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKIQEGUUDXGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives.

  • Molecular Formula : C19H23BN2O5
  • Molecular Weight : 370.21 g/mol
  • CAS Number : 2698398-71-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have demonstrated effective methods for synthesizing similar compounds using techniques such as directed C(sp³)–H activation .

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Notably, studies using the A549 human lung adenocarcinoma cell line revealed structure-dependent cytotoxicity:

  • Compound Efficacy : Compounds with free amino groups demonstrated higher anticancer activity compared to those with acetylamino groups. For instance, a specific derivative reduced A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutic agents like cisplatin .
CompoundViability (%)Remarks
Compound 1566%Higher activity compared to acetylamino derivatives
CisplatinControlStandard chemotherapeutic agent

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens:

  • Testing Method : Compounds were screened against various resistant strains including carbapenem-resistant Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus.
PathogenActivity Observed
S. aureus (MRSA)Significant inhibition
K. pneumoniaeModerate inhibition

The results indicate that these compounds could serve as promising scaffolds for developing new antimicrobial agents targeting resistant bacteria .

The biological activity is believed to stem from the compound's ability to interact with specific cellular targets. For example, recent findings suggest that certain derivatives inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease pathology . This highlights the versatility of 5-oxopyrrolidine derivatives beyond anticancer and antimicrobial applications.

Case Studies

  • Study on Anticancer Activity : A study involving various 5-oxopyrrolidine derivatives showed that those with specific structural substitutions exhibited enhanced cytotoxic effects on A549 cells while maintaining low toxicity on non-cancerous cells .
  • Antimicrobial Screening : In another investigation, a series of compounds were evaluated against a panel of resistant pathogens, demonstrating varying degrees of efficacy and reinforcing the need for further development in this area .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing boron, like 5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid, exhibit promising anticancer properties. Boron-containing compounds have been studied for their ability to enhance the efficacy of traditional chemotherapeutics by acting as boron neutron capture agents. The incorporation of the pyrrolidine ring may also contribute to improved selectivity towards cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of boron-containing pyrrolidine derivatives and their cytotoxic effects on various cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation compared to standard treatments, suggesting a potential role in cancer therapy .

Drug Development

2.1 Targeting Enzymatic Pathways
The unique structure of this compound allows it to interact with specific enzymes involved in metabolic pathways. Its application as an enzyme inhibitor has been investigated, particularly in the context of diseases such as diabetes and obesity.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundGlycogen phosphorylase15
Other boron derivativesVarious10 - 50

Material Science

3.1 Polymerization Initiators
The presence of the dioxaborolane moiety in this compound makes it a suitable candidate for use as a polymerization initiator in the synthesis of boron-containing polymers. These polymers have applications in electronics and photonics due to their enhanced thermal and electrical properties.

Case Study:
A recent investigation into the use of boron-based initiators for polymer synthesis demonstrated that incorporating such compounds leads to polymers with superior mechanical properties and thermal stability compared to conventional initiators .

Agricultural Chemistry

4.1 Pesticide Development
The compound's ability to form stable complexes with various metal ions opens avenues for its use in developing novel pesticides. Boron compounds are known for their fungicidal properties, making them valuable in agricultural applications.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundFungal pathogens85
Standard fungicideVarious fungi75 - 90

Comparison with Similar Compounds

Structural and Functional Differences

  • Boron-Containing Derivative : The tetramethyl dioxaborolan group enables participation in Suzuki-Miyaura reactions, making the compound valuable for constructing complex aryl-aryl bonds in drug discovery . This group also improves solubility in organic solvents compared to free boronic acids.
  • Antioxidant Derivatives: Compounds like 36 and its hydrazide derivatives (e.g., 39) exhibit potent antioxidant activity, scavenging DPPH radicals with efficacy comparable to ascorbic acid . The phenylamino group likely enhances electron-donating capacity, critical for radical stabilization.

Research Findings and Data

Antioxidant Activity Comparison

  • Compound 36 (phenylamino-substituted) showed significant DPPH radical scavenging (IC₅₀ ~25 µM), comparable to ascorbic acid .
  • SK-119 (trihydroxybenzylidene-substituted, ) demonstrated enhanced antioxidant activity due to phenolic hydroxyl groups, though melting points (>300°C) suggest challenges in formulation .

Physicochemical Properties

  • Solubility : Boronated derivatives exhibit improved organic solubility (e.g., in THF or DMSO) compared to polar analogs like 36 , which require aqueous-organic mixtures .
  • Thermal Stability : Thienylmethyl and trimethylphenyl derivatives show higher decomposition temperatures (>300°C), favoring high-temperature reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 5-oxo-pyrrolidine-3-carboxylic acid derivatives with boronate ester substituents?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling pyrrolidine precursors with boronate-containing aryl groups. Evidence from analogous compounds (e.g., 4-substituted benzoic acid derivatives) suggests using palladium catalysts for Suzuki-Miyaura cross-coupling to introduce the tetramethyl dioxaborolane group . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid hydrolysis of the boronate ester. Yield improvements (up to 82% in similar systems) are achieved via stepwise purification, such as recrystallization or column chromatography .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound?

  • Answer : Discrepancies in NMR/IR spectra may arise from tautomerism or impurities. For example, the carboxylic acid proton may exchange rapidly in DMSO-d6, broadening the signal. Use deuterated chloroform (CDCl₃) for sharper peaks, and confirm purity via HPLC (>95% by area) . IR analysis of the carbonyl (C=O) stretch (~1700 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) should align with computational predictions (DFT studies in ) .

Q. What purification methods are effective for isolating the target compound from byproducts?

  • Answer : High-yield isolation requires a combination of solvent extraction (e.g., ethyl acetate/water) and chromatography (silica gel, eluting with hexane/ethyl acetate gradients). For boronate-containing compounds, avoid aqueous acidic conditions to prevent ester hydrolysis . Final purity is confirmed via melting point analysis (e.g., 237°C for analogous pyrrolidinones) and mass spectrometry .

Advanced Research Questions

Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in biological assays?

  • Answer : The boronate ester enhances solubility in polar solvents and may act as a prodrug, releasing bioactive species under physiological pH. However, its stability in aqueous media must be validated via kinetic studies (e.g., monitoring hydrolysis by ¹¹B NMR). For antimicrobial testing (as in ), compare activity against Gram-positive/-negative bacteria with/without the boronate group to establish structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like cysteine proteases (relevant to antimalarial research in ). Focus on the carboxylic acid and boronate moieties as potential hydrogen bond donors/acceptors. Validate predictions with in vitro inhibition assays (IC₅₀ measurements) .

Q. How can researchers address the compound’s hygroscopicity during storage?

  • Answer : Hygroscopicity is common in boronate esters. Store the compound under inert gas (argon) in desiccated containers. Pre-formulation studies (e.g., TGA/DSC) can identify optimal storage temperatures. For long-term stability, lyophilize the compound as a sodium salt .

Data Analysis & Experimental Design

Q. What strategies are recommended for analyzing contradictory bioactivity data across different assay platforms?

  • Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, if antimalarial activity in conflicts with cytotoxicity data, perform dose-response curves with controls (e.g., chloroquine). Statistical tools (e.g., ANOVA) identify outliers, while meta-analysis reconciles platform-specific biases .

Q. How should researchers design experiments to probe the boronate ester’s role in metabolic stability?

  • Answer : Use isotopically labeled compounds (e.g., ¹⁸O-B(OH)₂) to track hydrolysis in liver microsomes or plasma. Compare half-life (t₁/₂) with non-boronate analogs. LC-MS/MS quantifies metabolites, while X-ray crystallography identifies binding modes .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry230–240°C
¹H NMR (δ, ppm)400 MHz, DMSO-d61.25 (s, 12H, B-O-CH₃), 3.20 (m, pyrrolidine)
PurityHPLC (C18 column)>95%
Hydrolysis Rate (pH 7.4)¹¹B NMRt₁/₂ = 6.2 hours

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